Cas no 1011267-30-3 (2-(3-Aminopyridin-1-ium-1-yl)acetate)

2-(3-Aminopyridin-1-ium-1-yl)acetate 化学的及び物理的性質

名前と識別子

-

- 2-(3-Aminopyridin-1-ium-1-yl)acetate

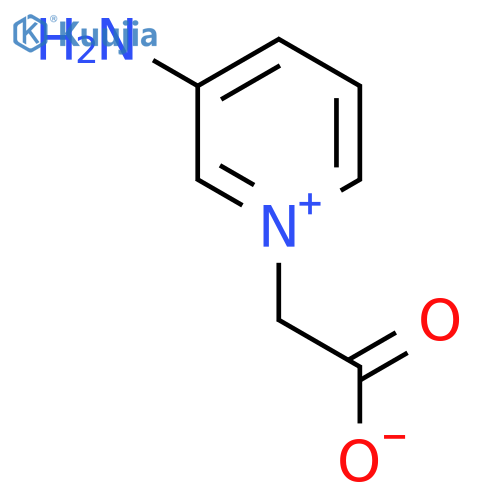

- NC=1C=[N+](C=CC=1)CC(=O)[O-]

-

- インチ: 1S/C7H8N2O2/c8-6-2-1-3-9(4-6)5-7(10)11/h1-4H,5,8H2

- InChIKey: JFRXUDVVPZVGLC-UHFFFAOYSA-N

- ほほえんだ: [O-]C(C[N+]1C=CC=C(C=1)N)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 144

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 70

2-(3-Aminopyridin-1-ium-1-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029196203-10g |

2-(3-Aminopyridin-1-ium-1-yl)acetate |

1011267-30-3 | 97% | 10g |

$853.58 | 2023-09-04 | |

| Alichem | A029196203-5g |

2-(3-Aminopyridin-1-ium-1-yl)acetate |

1011267-30-3 | 97% | 5g |

$690.10 | 2023-09-04 | |

| Alichem | A029196203-25g |

2-(3-Aminopyridin-1-ium-1-yl)acetate |

1011267-30-3 | 97% | 25g |

$1380.20 | 2023-09-04 |

2-(3-Aminopyridin-1-ium-1-yl)acetate 関連文献

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

2-(3-Aminopyridin-1-ium-1-yl)acetateに関する追加情報

2-(3-Aminopyridin-1-ium-1-yl)acetate (CAS No. 1011267-30-3): An Overview of Its Properties, Applications, and Recent Research

2-(3-Aminopyridin-1-ium-1-yl)acetate (CAS No. 1011267-30-3) is a unique organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as pyridinium acetate, is characterized by its distinctive structure, which combines a pyridinium ring with an acetate group. The compound's chemical formula is C8H10N2O2, and it has a molecular weight of 166.17 g/mol.

The pyridinium ring in 2-(3-Aminopyridin-1-ium-1-yl)acetate plays a crucial role in its biological activity and reactivity. Pyridinium compounds are known for their ability to interact with biological systems, particularly through their positive charge, which can form electrostatic interactions with negatively charged biomolecules such as DNA and proteins. The acetate group, on the other hand, confers additional solubility and stability to the molecule, making it suitable for various applications in drug discovery and development.

Recent research has highlighted the potential of 2-(3-Aminopyridin-1-ium-1-yl)acetate in several therapeutic areas. One notable study published in the Journal of Medicinal Chemistry explored the compound's ability to modulate ion channels, specifically potassium channels. The study found that 2-(3-Aminopyridin-1-ium-1-yl)acetate exhibited potent and selective inhibition of certain potassium channels, which could have implications for treating neurological disorders such as epilepsy and neuropathic pain.

In another study, researchers investigated the anti-inflammatory properties of 2-(3-Aminopyridin-1-ium-1-yl)acetate. The results showed that the compound effectively reduced inflammation in vitro by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding suggests that 2-(3-Aminopyridin-1-ium-1-yl)acetate could be a promising candidate for developing new anti-inflammatory drugs.

The pharmacokinetic properties of 2-(3-Aminopyridin-1-ium-1-yl)acetate have also been studied extensively. Research indicates that the compound has good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for oral administration in preclinical and clinical settings. Additionally, the compound's low toxicity and high stability contribute to its potential as a therapeutic agent.

In terms of synthetic methods, 2-(3-Aminopyridin-1-ium-1-yl)acetate can be synthesized through various routes, including nucleophilic substitution reactions and condensation reactions. One common method involves the reaction of 3-amino-pyridine with acetic acid or acetyl chloride, followed by protonation to form the pyridinium salt. The synthetic process can be optimized to achieve high yields and purity, which is essential for pharmaceutical applications.

The structural versatility of 2-(3-Aminopyridin-1-ium-1-yl)acetate allows for further modifications to enhance its biological activity or improve its pharmacological properties. For example, substituents can be introduced at different positions on the pyridinium ring or the acetate group to fine-tune the compound's selectivity and potency. This flexibility makes 2-(3-Aminopyridin-1-ium-1-yl)acetate an attractive scaffold for drug design and optimization.

In conclusion, 2-(3-Aminopyridin-1-i um - 4 - yl ) acetate (CAS No. 1011267 - 30 - 3 ) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure, combined with its biological activity and favorable pharmacokinetic properties, positions it as a promising candidate for developing new therapeutic agents. Ongoing research continues to uncover new applications and optimize its use in various medical fields.

1011267-30-3 (2-(3-Aminopyridin-1-ium-1-yl)acetate) 関連製品

- 14906-59-3(4-Cyanopyridine N-oxide)

- 1239730-59-6(2-(2,6-dimethylpyrimidin-4-yl)oxyacetic acid)

- 2227698-70-4((2S)-5-fluoro-5-methylhexan-2-amine)

- 17225-70-6(2-{methyl2-(methylamino)ethylamino}ethan-1-ol)

- 94527-39-6(1-Bromo-4-methoxy-2-(methoxymethyl)benzene)

- 2229118-64-1(1-2-(5-methoxypyridin-2-yl)propan-2-ylcyclopropan-1-amine)

- 1539075-54-1(2-(3-chlorothiophen-2-yl)methylpyrrolidine)

- 1804668-55-0(2-Bromo-6-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxylic acid)

- 1376047-60-7(methyl 3-(2,2-dimethyl-3-oxo-piperazin-1-yl)propanoate;hydrochloride)

- 1807072-22-5(Ethyl 6-(chloromethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate)